molecular formula C20H18N4O3S B13370746 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline

Cat. No.: B13370746
M. Wt: 394.4 g/mol
InChI Key: WZTZDKBGHQTDLK-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is a complex organic compound that features a unique combination of benzodioxole, thiazolotriazole, and dimethylaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a thiazolotriazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazolotriazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yloxymethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C20H18N4O3S/c1-23(2)14-5-3-4-13(8-14)18-10-24-19(21-22-20(24)28-18)11-25-15-6-7-16-17(9-15)27-12-26-16/h3-10H,11-12H2,1-2H3

InChI Key

WZTZDKBGHQTDLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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